N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide
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Overview
Description
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide is a complex organic compound characterized by the presence of nitro, trifluoromethylsulfonyl, and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic compound followed by sulfonylation and subsequent thiolation. The final step involves the acylation of the intermediate product with diethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the sulfanyl group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide: Unique due to the combination of nitro, trifluoromethylsulfonyl, and sulfanyl groups.
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)propionamide: Contains a propionamide group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethylsulfonyl group, in particular, enhances its stability and lipophilicity compared to similar compounds.
Properties
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O5S2/c1-3-17(4-2)12(19)8-24-11-6-5-9(7-10(11)18(20)21)25(22,23)13(14,15)16/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPBKJLZHXFBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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